Oleoyl-L-carnitine hydrochloride
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Overview
Description
Oleoyl-L-carnitine hydrochloride is a quaternary ammonium salt with the chemical formula C25H48ClNO4 and a molecular weight of 462.11 g/mol . It is a derivative of L-carnitine, where the hydroxyl group is esterified with oleic acid. This compound is known for its role in lipid metabolism and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoyl-L-carnitine hydrochloride can be synthesized through the esterification of L-carnitine with oleic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The product is then purified through crystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Oleoyl-L-carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or ammonium sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Oleic acid and L-carnitine.
Reduction: L-carnitine and oleic alcohol.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Oleoyl-L-carnitine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Oleoyl-L-carnitine hydrochloride exerts its effects by inhibiting the glycine transporter 2 (GlyT2). This inhibition is non-competitive and involves the binding of the compound to an isoleucine residue in the extracellular loop 4 of GlyT2 . This action results in the modulation of glycine levels in the central nervous system, which can have analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Lauroyl-L-carnitine: Another acylcarnitine with a shorter fatty acid chain.
Palmitoyl-L-carnitine: Contains a palmitic acid moiety instead of oleic acid.
Stearoyl-L-carnitine: Features a stearic acid group.
Uniqueness
Oleoyl-L-carnitine hydrochloride is unique due to its specific inhibition of GlyT2, which is more potent compared to other acylcarnitines. This specificity makes it a valuable compound for studying glycine transport and its potential therapeutic applications .
Properties
CAS No. |
31062-78-9 |
---|---|
Molecular Formula |
C25H48ClNO4 |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12+;/t23-;/m1./s1 |
InChI Key |
JPDKUMDAMZLOJR-RLPMOVEHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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